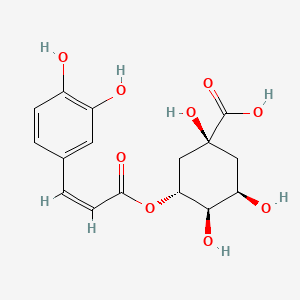
cis-Chlorogenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
cis-Chlorogenic acid is an organic compound belonging to the class of quinic acids and derivatives. These compounds contain a quinic acid moiety, which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3, 4, and 5, as well as a carboxylic acid at position 1 . This compound is a phenolic compound widely distributed in various plant-derived products and is known for its potent antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions: cis-Chlorogenic acid can be synthesized through the esterification of caffeic acid and quinic acid. This reaction typically involves the use of hydroxyl cinnamoyl-CoA:quinate hydroxyl cinnamoyl transferase (HQT) as a catalyst . Another method involves the esterification of chlorogenic acid with methanol over Amberlite IR120-H to obtain methyl chlorogenate .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as coffee beans and certain higher plants. The extraction process includes methods like accelerated solvent extraction, microwave-assisted solvent extraction, and focused ultrasound-assisted solvent extraction .
化学反応の分析
Types of Reactions: cis-Chlorogenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its catechol moiety and extended side chain conjugation, it easily forms a resonance-stabilized phenoxy radical, accounting for its powerful antioxidant potential .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives such as methyl chlorogenate and other esterified forms .
科学的研究の応用
Pharmaceutical Applications
1.1 Neuroprotective Effects
Recent studies have indicated that cis-chlorogenic acid exhibits neuroprotective properties against neurotoxicity induced by cisplatin, a common chemotherapeutic agent. In vitro experiments demonstrated that higher concentrations of this compound (1000 μM) significantly reduced neurotoxicity, suggesting its potential as a therapeutic agent in neurodegenerative diseases and chemotherapy-induced side effects .
1.2 Anti-inflammatory Properties
this compound has been shown to modulate inflammatory responses. A study reported that 4,5-di-O-caffeoylquinic acid, a derivative of chlorogenic acid, suppressed inflammatory responses through TRPV1 activation. This indicates the potential of this compound in developing treatments for inflammatory diseases .
1.3 Antioxidant Activity
Chlorogenic acids, including this compound, are recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders .
Nutritional and Health Benefits
2.1 Weight Management
A meta-analysis found that green bean coffee extract containing chlorogenic acids led to significant reductions in body weight among participants consuming 500 mg/day . The mechanisms include modulation of lipid metabolism and suppression of fatty acid synthase activity, highlighting the role of this compound in weight management strategies.
2.2 Metabolic Regulation
Research indicates that chlorogenic acids can influence glucose metabolism and insulin sensitivity. In animal models, this compound has been associated with improved metabolic profiles, potentially offering benefits for managing diabetes and metabolic syndrome .
Food Science Applications
3.1 Natural Preservatives
this compound's antioxidant properties make it a candidate for use as a natural preservative in food products. Its ability to inhibit lipid oxidation can enhance the shelf life of food items while maintaining their quality .
3.2 Flavor Enhancement
The unique flavor profile of chlorogenic acids contributes to the sensory characteristics of coffee and tea. Research on the chemical composition of these beverages shows that the presence of this compound can enhance flavor complexity and consumer acceptance .
Analytical Techniques for Study
To study the applications and effects of this compound effectively, various analytical techniques have been employed:
Case Studies
Several case studies highlight the practical applications of this compound:
- Weight Loss Intervention : A randomized controlled trial demonstrated that participants consuming green bean coffee extract with high levels of chlorogenic acids experienced significant weight loss compared to placebo groups .
- Neuroprotective Research : In vitro studies showed that this compound could protect neuronal cells from damage caused by oxidative stress related to chemotherapy drugs .
作用機序
The mechanism of action of cis-Chlorogenic acid involves its ability to form a resonance-stabilized phenoxy radical, which accounts for its antioxidant potential . It targets various molecular pathways, including those involved in the response to oxidative stress, metabolic processes, and cell communication . The compound also interacts with enzymes like glucose-6-phosphatase, influencing glucose metabolism .
類似化合物との比較
cis-Chlorogenic acid is part of the chlorogenic acids family, which includes other compounds like 1,3-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, and 4,5-dicaffeoylquinic acid . These compounds share similar antioxidant properties but differ in their specific biological activities and stability. For example, 1,3-dicaffeoylquinic acid is known for its role in lignin biosynthesis, while 3,5-dicaffeoylquinic acid has been studied for its antiviral properties .
特性
CAS番号 |
15016-60-1 |
|---|---|
分子式 |
C16H18O9 |
分子量 |
354.31 g/mol |
IUPAC名 |
(1S,3R,4R,5R)-3-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2-/t11-,12-,14-,16+/m1/s1 |
InChIキー |
CWVRJTMFETXNAD-XYXZIBEBSA-N |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
異性体SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |
正規SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Key on ui other cas no. |
327-97-9 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















